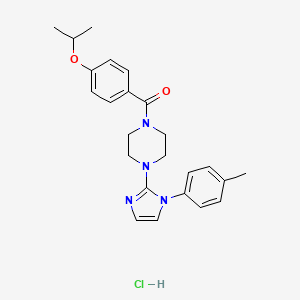
(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It contains several functional groups, including an isopropoxy group, a p-tolyl group, an imidazole ring, and a piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction known as a Mannich reaction. The imidazole ring could be synthesized through a Debus-Radziszewski imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isopropoxy and p-tolyl groups are attached to a phenyl ring, which is connected to the piperazine ring. The imidazole ring is also attached to the piperazine ring.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with electrophiles or could be alkylated. The imidazole ring could potentially act as a nucleophile in certain reactions .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
A significant application of compounds similar to (4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is their antibacterial and antimicrobial properties. For instance, Landage, Thube, and Karale (2019) synthesized a series of novel compounds that demonstrated considerable antibacterial activities (Landage, Thube, & Karale, 2019). Similarly, Patel, Agravat, and Shaikh (2011) reported the synthesis of compounds with substantial in vitro antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Singaravelu, Bhadusha, and Dharmalingam (2022) explored the use of synthesized compounds similar to the one for inhibiting corrosion of mild steel in an acidic medium. Their study highlights the potential of such compounds in protecting industrial materials (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Cancer Research
In the area of cancer research, Palkowitz et al. (1997) discussed a compound, Raloxifene, with a similar molecular structure. It was identified as a selective estrogen receptor modulator (SERM) with potential applications in breast and uterine cancer treatment (Palkowitz et al., 1997).
Synthesis and Characterization
Mhaske, Shelke, Raundal, and Jadhav (2014) focused on the synthesis and characterization of compounds with a similar structure, highlighting their potential in developing new pharmaceuticals (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Pharmaceutical Analysis
Shamsipur and Jalali (2000) used a related compound in the development of a ketoconazole ion-selective electrode, demonstrating its utility in pharmaceutical analysis (Shamsipur & Jalali, 2000).
Propiedades
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXICHGGNIGCVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

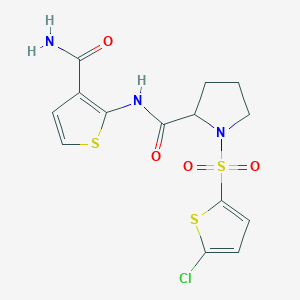
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)
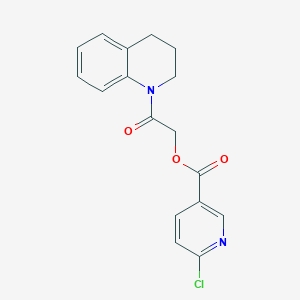

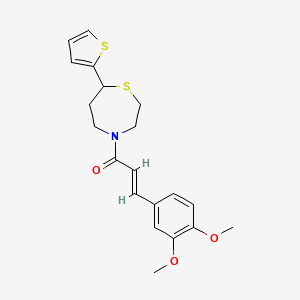
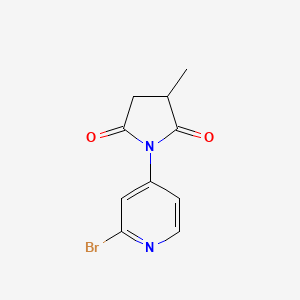

![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2547453.png)
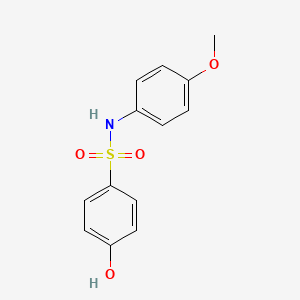
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
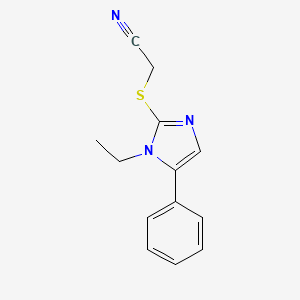
![2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2547461.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2547463.png)
